C-Terminal Amidation Enables Gelation: Direct Comparison of Fmoc-Ala-Phe-NH2 vs. Fmoc-Ala-Phe-OH
A systematic study of Fmoc-dipeptide gelation demonstrated that Fmoc-Ala-Phe-NH2 forms a stable self-supporting hydrogel, whereas Fmoc-Ala-Phe-OH (the carboxylic acid analog) fails to gel under identical preparation conditions [1]. The study employed a pH-switch method where dipeptides were dissolved at high pH and gelation was triggered by addition of glucono-δ-lactone (GdL) to lower pH to approximately 4. The C-terminal amide functionality is essential for establishing the hydrogen-bonding network required for fibrillar network formation and macroscopic gelation [1].
| Evidence Dimension | Gelation capability (gel vs. no gel) |
|---|---|
| Target Compound Data | Forms stable self-supporting hydrogel |
| Comparator Or Baseline | Fmoc-Ala-Phe-OH: No gelation observed |
| Quantified Difference | Qualitative binary outcome (gel vs. no gel); rheological G′ and G″ data not available for non-gelling comparator |
| Conditions | pH-switch method using glucono-δ-lactone (GdL); final pH ~4; aqueous medium |
Why This Matters
The presence or absence of gelation capability is a binary selection criterion for applications in tissue engineering scaffolds, drug delivery matrices, and 3D cell culture systems.
- [1] Adams DJ, Mullen LM, Berta M, Chen L, Frith WJ. Relationship between molecular structure, gelation behaviour and gel properties of Fmoc-dipeptides. Soft Matter. 2010;6:1971-1980. doi:10.1039/b921863g. View Source
